3-Acetyl-5-(trifluoromethyl)benzonitrile
Description
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-acetyl-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO/c1-6(15)8-2-7(5-14)3-9(4-8)10(11,12)13/h2-4H,1H3 |
InChI Key |
YNAURASVZQLQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1)
- Molecular Formula : C₈H₃F₄N
- Key Differences : Replaces the acetyl group with a fluorine atom.
- Properties : Light yellow liquid (density: 1.35 g/cm³), soluble in organic solvents. The fluorine atom, while electron-withdrawing, is less sterically bulky than acetyl, enhancing its use as a precursor in continuous flow synthesis for agrochemicals (e.g., pesticides) and polymers .
- Reactivity : The absence of an acetyl group reduces opportunities for nucleophilic addition, limiting its versatility compared to 3-acetyl derivatives.
3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 57381-51-8)
- Molecular Formula : C₈H₃ClF₃N
- Key Differences : Chlorine substituent instead of acetyl.
- Applications : Widely used in halogenated intermediates for pharmaceuticals and herbicides. The chlorine atom enhances electrophilic substitution reactivity but introduces environmental concerns (e.g., hazard code R51/53 for aquatic toxicity) .
3-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-04-9)
- Molecular Formula : C₉H₆F₃N
- Key Differences : Methyl group (-CH₃) instead of acetyl.
- Properties : Methyl is electron-donating, increasing electron density at the benzene ring. This contrasts with the acetyl group’s electron-withdrawing nature, which polarizes the nitrile group, enhancing its reactivity in cyanation reactions .
Doravirine-Related Derivatives
- Example: 4-Amino-2-(trifluoromethyl)benzonitrile (impurity in doravirine synthesis).
- Key Differences: Amino group (-NH₂) at the 4-position.
- Impact: The amino group enables hydrogen bonding, improving solubility in aqueous systems. This contrasts with 3-acetyl derivatives, which are more lipophilic and suited for hydrophobic drug targets .
4-Amino-5-methoxy-2-(trifluoromethyl)benzonitrile
- Synthesis : Derived via Ullmann coupling, highlighting the versatility of trifluoromethylbenzonitriles in medicinal chemistry.
- Applications : Intermediate in Selective Androgen Receptor Modulators (SARMs), where the methoxy group fine-tunes receptor binding .
Agrochemical Intermediates
- 3-Fluoro-5-(trifluoromethyl)benzonitrile : Used in pesticides due to its environmental resistance. Its liquid state facilitates large-scale production via continuous flow techniques .
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile : Synthesized from benzamide precursors, emphasizing the role of halogenation in enhancing agrochemical stability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 3-Acetyl-5-(trifluoromethyl)benzonitrile | 1057667-30-7 | C₁₀H₆F₃NO | 213.16 | Acetyl, -CF₃ | Pharmaceutical intermediates |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 149793-69-1 | C₈H₃F₄N | 189.11 | F, -CF₃ | Agrochemicals, polymers |
| 3-Chloro-5-(trifluoromethyl)benzonitrile | 57381-51-8 | C₈H₃ClF₃N | 205.56 | Cl, -CF₃ | Herbicides, environmental hazards |
| 3-Methyl-5-(trifluoromethyl)benzonitrile | 261952-04-9 | C₉H₆F₃N | 185.15 | CH₃, -CF₃ | Organic synthesis, electronic materials |
| 4-Amino-2-(trifluoromethyl)benzonitrile | N/A | C₈H₅F₃N₂ | 186.13 | -NH₂, -CF₃ | Doravirine impurity control |
Q & A
Q. Table 1: Key Synthetic Steps and Optimization Parameters
Q. Table 2: Comparative Biological Activity of Analogues
| Compound | Enzyme Inhibited | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Farnesyltransferase | 0.89 | |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | Same enzyme | 1.45 | |
| 5-Methoxy analogue | Geranylgeranyltransferase | 2.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
